molecular formula C22H22N4O5S B12171565 N-{2-[(2E)-1,3-benzothiazol-2(3H)-ylideneamino]-2-oxoethyl}-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide

N-{2-[(2E)-1,3-benzothiazol-2(3H)-ylideneamino]-2-oxoethyl}-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12171565
M. Wt: 454.5 g/mol
InChI Key: FUPALMYNRQTPIC-UHFFFAOYSA-N
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Description

This compound features a 5,6,7-trimethoxy-1-methylindole core linked via a carboxamide group to a (2E)-configured benzothiazole-ylideneamino moiety. The indole and benzothiazole moieties are pharmacologically significant, often associated with anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

Molecular Formula

C22H22N4O5S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C22H22N4O5S/c1-26-14(9-12-10-15(29-2)19(30-3)20(31-4)18(12)26)21(28)23-11-17(27)25-22-24-13-7-5-6-8-16(13)32-22/h5-10H,11H2,1-4H3,(H,23,28)(H,24,25,27)

InChI Key

FUPALMYNRQTPIC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2E)-1,3-benzothiazol-2(3H)-ylideneamino]-2-oxoethyl}-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and indole intermediates. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction conditions are generally mild, and the yields are high.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2E)-1,3-benzothiazol-2(3H)-ylideneamino]-2-oxoethyl}-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{2-[(2E)-1,3-benzothiazol-2(3H)-ylideneamino]-2-oxoethyl}-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(2E)-1,3-benzothiazol-2(3H)-ylideneamino]-2-oxoethyl}-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Key Structural Differences :

  • N-[3-(1H-Benzimidazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide (): Replaces benzothiazole with benzimidazole, altering hydrogen-bonding capacity and electron distribution. Benzimidazole’s dual nitrogen atoms enhance basicity compared to benzothiazole’s sulfur-containing ring .
  • Biological Implications : Benzimidazole derivatives (e.g., compound 26 in ) show potent enzyme inhibition (e.g., IDO1), suggesting that substitution with benzimidazole may enhance target affinity but reduce metabolic stability due to increased polarity .

Variations in Indole Substitution

Methoxy and Methyl Groups :

  • Similar trimethoxyindole motifs are observed in compound 22 (), which showed improved bioavailability in preclinical studies .
  • 1-Methyl Group : Reduces metabolic deactivation at the indole nitrogen, a strategy also employed in compound 10VP91 () to prolong half-life .

Comparative Data :

Compound Indole Substitution Bioactivity (If Reported) Reference
Target Compound 5,6,7-Trimethoxy-1-methyl N/A (Theoretical)
N-[3-(1H-Benzoimidazol-2-ylamino)-3-oxopropyl]-... 5,6,7-Trimethoxy-1-methyl Not reported; structural analog
10VP91 1-Cyclohexyl Anticancer (in vitro)

Linker and Functional Group Modifications

Carboxamide vs. Thiazolidinone/Oxadiazole Linkers:

  • Example : 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamides () demonstrated enhanced anticancer activity due to oxadiazole’s electron-deficient nature .

Stereochemical Considerations

The (2E)-configuration of the benzothiazole-ylideneamino group is critical for planar alignment, as seen in analogous hydrazinecarboxamide derivatives (). Stereochemical mismatches (e.g., Z-configuration) in similar compounds reduced bioactivity by 50–70% in enzyme inhibition assays .

Biological Activity

N-{2-[(2E)-1,3-benzothiazol-2(3H)-ylideneamino]-2-oxoethyl}-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features both a benzothiazole moiety and an indole scaffold, which are known for their diverse pharmacological properties.

Molecular Formula: C22H22N4O5S
Molecular Weight: 454.5 g/mol
IUPAC Name: N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methylindole-2-carboxamide
InChI Key: FUPALMYNRQTPIC-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits promising anticancer , antimicrobial , and anti-inflammatory properties. The benzothiazole and indole components are crucial for its biological activity, with various studies highlighting its efficacy against different cancer cell lines and microbial strains.

Anticancer Activity

A significant area of research involves the anticancer potential of this compound. Studies have demonstrated that derivatives of benzothiazole exhibit potent inhibitory effects on a variety of human cancer cell lines:

CompoundCancer Cell LineIC50 (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248

Compound 7e , a derivative linked to the benzothiazole structure, showed the most potent anticancer activity in studies conducted on the HepG2 cell line, inducing apoptosis in a concentration-dependent manner .

The mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. The compound is believed to interfere with DNA replication and protein synthesis pathways, leading to inhibited cell proliferation and induced apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent . The structural characteristics of benzothiazoles contribute to their ability to disrupt microbial cell functions. Research has indicated that compounds similar to N-{...} can effectively inhibit the growth of various bacterial strains.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and tested for their anticancer properties. Compounds exhibited broad-spectrum activity against multiple cancer cell lines, with some derivatives showing enhanced potency compared to traditional chemotherapeutics .
  • Mechanistic Insights : Flow cytometry analyses revealed that certain derivatives induce apoptosis in cancer cells by activating specific apoptotic pathways, which could be a promising avenue for further research into targeted cancer therapies .

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